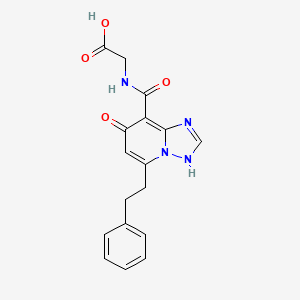

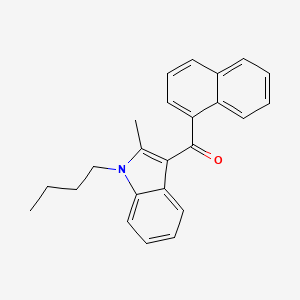

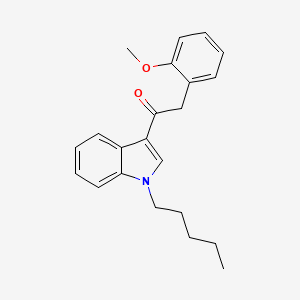

N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide

Vue d'ensemble

Description

N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (PBI-2-OA) is a novel synthetic compound with promising pharmacological properties. PBI-2-OA has been recently studied for its potential as a therapeutic agent in various biological and biochemical applications. This compound has been shown to possess anti-inflammatory, anti-oxidant, anti-fibrotic, and anti-cancer properties. In addition, PBI-2-OA has been shown to be a potent inhibitor of several enzymes involved in the metabolism of drugs, hormones, and other molecules.

Applications De Recherche Scientifique

1. Cannabinoid Receptor Type 2 Ligands

N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide derivatives have been synthesized and evaluated for their potential as potent and selective ligands for cannabinoid receptor type 2 (CB2). A study by Moldovan et al. (2017) found that certain fluorinated derivatives of this compound exhibited significant potency and selectivity towards CB2, with one derivative having a Ki value of 6.2 nM (Moldovan et al., 2017).

2. Antioxidant Properties

Research by Gopi and Dhanaraju (2020) focused on synthesizing novel derivatives of N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide and evaluating their antioxidant activities. The study concluded that most of these compounds exhibited considerable antioxidant activity, with compounds having attached halogens on the phenyl ring showing remarkable activity at low concentrations (Gopi & Dhanaraju, 2020).

3. Antimicrobial and Antioxidant Agents

Naraboli and Biradar (2017) synthesized derivatives of N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide, integrating benzimidazole/benzothiazole and indole moieties. These compounds showed potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant properties (Naraboli & Biradar, 2017).

4. Sigma Receptor Ligands

A series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, related to N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide, were synthesized and evaluated for their affinity to sigma1 and sigma2 receptors. Huang et al. (2001) reported that these compounds displayed higher affinity for sigma1 receptors, with certain substitutions on the aromatic rings influencing receptor binding properties (Huang et al., 2001).

Mécanisme D'action

Target of Action

KI-7, also known as 2-(1-benzylindol-3-yl)-2-oxo-N-phenylacetamide or N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide, is a positive allosteric modulator of the A2B adenosine receptor . The A2B adenosine receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including inflammation, tissue protection, and immunomodulation .

Mode of Action

KI-7 potentiates the cAMP accumulation induced by the non-selective A2B adenosine receptor agonist NECA with an EC50 of 445.8 nM . It also enhances the cAMP accumulation induced by the selective A2B adenosine receptor agonist BAY 60-6583 and adenosine, with EC50s of 2390 nM and 2550 nM, respectively . By enhancing cAMP accumulation, KI-7 modulates the downstream signaling pathways associated with the A2B adenosine receptor.

Biochemical Pathways

The A2B adenosine receptor, the primary target of KI-7, is coupled to the Gs protein, which activates adenylate cyclase. This leads to an increase in intracellular cAMP levels . Elevated cAMP levels can activate protein kinase A (PKA), leading to the phosphorylation of various target proteins and affecting cellular functions such as cell proliferation, differentiation, and apoptosis.

Pharmacokinetics

Its metabolism could be affected by enzymes such as cytochrome P450s, and its excretion could occur via renal or biliary routes .

Result of Action

The activation of the A2B adenosine receptor by KI-7 and the subsequent increase in cAMP levels can lead to various cellular effects. These may include changes in cell proliferation, differentiation, and apoptosis, depending on the specific cell type and context .

Propriétés

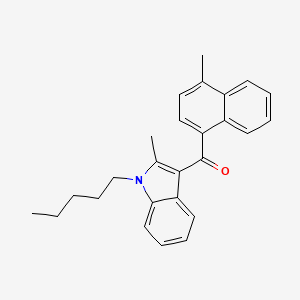

IUPAC Name |

2-(1-benzylindol-3-yl)-2-oxo-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c26-22(23(27)24-18-11-5-2-6-12-18)20-16-25(15-17-9-3-1-4-10-17)21-14-8-7-13-19(20)21/h1-14,16H,15H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMGZFRIEZRHHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Studies in Dictyostelium discoideum mutants with altered cGMP formation, including KI-7, indicate that N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (KI-7) affects chemotaxis by influencing the regulation of guanylyl cyclase. [] While the mutant shows poor receptor-stimulated calcium uptake, it exhibits a prolonged cGMP response due to a defect in the deactivation of guanylyl cyclase. [, ] This suggests that N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (KI-7) disrupts the normal feedback mechanisms that control cGMP levels, thereby affecting chemotactic signal transduction and the subsequent cellular movement. []

ANone: The molecular formula and weight information for N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide are not provided in the research papers.

ANone: The research papers do not provide any spectroscopic data for N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (KI-7).

ANone: The provided research does not explore the material compatibility or stability of N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (KI-7) under various conditions.

ANone: N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (KI-7) is not described as a catalyst in the provided research. Its role appears to be related to influencing cellular signaling pathways rather than directly catalyzing chemical reactions.

ANone: The research papers do not mention any computational chemistry or modeling studies conducted on N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (KI-7).

ANone: The research primarily focuses on N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (KI-7) as a specific Dictyostelium discoideum mutant and does not investigate the effects of structural modifications on its activity.

ANone: The provided research papers do not address any of these aspects related to N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (KI-7). The studies primarily focus on the compound's impact on cellular signaling and chemotaxis in Dictyostelium discoideum.

A: A crucial milestone in understanding N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (KI-7) was its identification as a Dictyostelium discoideum mutant with a specific defect in guanylyl cyclase regulation. [, ] This finding provided valuable insights into the role of cGMP in chemotaxis and the complex interplay between cAMP receptors and guanylyl cyclase activity. [, ] Further research on this mutant could contribute to a more comprehensive understanding of chemotactic signaling pathways and the development of potential therapeutic targets for diseases involving aberrant cell migration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)